molecular formula C10H8ClN3O2 B13779098 6-Chloro-2,3-dimethyl-7-nitroquinoxaline CAS No. 7502-18-3

6-Chloro-2,3-dimethyl-7-nitroquinoxaline

Cat. No.: B13779098
CAS No.: 7502-18-3
M. Wt: 237.64 g/mol
InChI Key: IJROGYJSZQKUOD-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, known for its diverse applications in pharmaceuticals and industrial chemistry. The compound’s structure includes a chloro group, two methyl groups, and a nitro group attached to a quinoxaline core, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dimethyl-7-nitroquinoxaline typically involves the nitration of 6-chloro-2,3-dimethylquinoxaline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 7-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethyl-7-nitroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2,3-dimethyl-7-nitroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethyl-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to form reactive intermediates makes it a valuable tool in studying cellular pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7-nitroquinoxaline
  • 2,3-Dimethyl-6-nitroquinoxaline
  • 6-Bromo-2,3-dimethyl-7-nitroquinoxaline

Uniqueness

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

7502-18-3

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

6-chloro-2,3-dimethyl-7-nitroquinoxaline

InChI

InChI=1S/C10H8ClN3O2/c1-5-6(2)13-9-4-10(14(15)16)7(11)3-8(9)12-5/h3-4H,1-2H3

InChI Key

IJROGYJSZQKUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C)Cl)[N+](=O)[O-]

Origin of Product

United States

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